Cas no 15861-23-1 (2,3-dihydro-1H-indole-5-carbonitrile)

2,3-Dihydro-1H-indole-5-carbonitrile is a versatile heterocyclic compound featuring a fused benzene and pyrrolidine ring system with a nitrile functional group at the 5-position. This structure imparts significant reactivity and utility in pharmaceutical and agrochemical synthesis. The nitrile group serves as a key handle for further derivatization, enabling transformations into amines, amides, or carboxylic acids. The saturated pyrrolidine ring enhances stability while maintaining conformational flexibility, making it valuable for drug discovery. Its electron-rich indole core facilitates participation in various coupling reactions, while the nitrile group can act as a hydrogen bond acceptor. This compound is particularly useful as a building block for bioactive molecules, offering balanced lipophilicity and structural diversity for medicinal chemistry applications.
2,3-dihydro-1H-indole-5-carbonitrile structure
15861-23-1 structure
Product Name:2,3-dihydro-1H-indole-5-carbonitrile
CAS No:15861-23-1
MF:C9H8N2
MW:144.173221588135
MDL:MFCD07371626
CID:121230
PubChem ID:21907639
Update Time:2025-07-02

2,3-dihydro-1H-indole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Indoline-5-carbonitrile
    • 5-Indolinecarbonitrile
    • 5-Cyano-2,3-dihydro-1H-indole
    • 2,3-dihydro-1H-indole-5-carbonitrile
    • 5-Cyanoindoline
    • 1H-Indole-5-carbonitrile, 2,3-dihydro-
    • KBNWGVBBEPQFIZ-UHFFFAOYSA-N
    • TRA0032455
    • RP20931
    • MB04564
    • 1H-Indole-5-carbonitrile,2,3-dihydro-
    • SY007689
    • AB0061323
    • Z3208
    • BB 0254990
    • SCHEMBL288540
    • FT-0646822
    • EN300-254668
    • Z1095349984
    • DTXSID80619891
    • MFCD07371626
    • AKOS006229553
    • AC-27794
    • Q-102587
    • AS-31300
    • CS-W006534
    • 15861-23-1
    • AMY21092
    • Indoline-5-carbonitrile ,97%
    • DB-064233
    • MDL: MFCD07371626
    • Inchi: 1S/C9H8N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4H2
    • InChI Key: KBNWGVBBEPQFIZ-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(C#N)=CC=2CC1

Computed Properties

  • Exact Mass: 144.06900
  • Monoisotopic Mass: 144.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.8

Experimental Properties

  • Density: 1.189
  • Boiling Point: 304.4℃ at 760 mmHg
  • Flash Point: 137.909℃
  • Refractive Index: 1.612
  • PSA: 35.82000
  • LogP: 1.66428

2,3-dihydro-1H-indole-5-carbonitrile Security Information

2,3-dihydro-1H-indole-5-carbonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3-dihydro-1H-indole-5-carbonitrile Pricemore >>

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2,3-dihydro-1H-indole-5-carbonitrile Production Method

2,3-dihydro-1H-indole-5-carbonitrile Related Literature

Additional information on 2,3-dihydro-1H-indole-5-carbonitrile

Recent Advances in the Study of 2,3-dihydro-1H-indole-5-carbonitrile (CAS: 15861-23-1) in Chemical Biology and Pharmaceutical Research

2,3-dihydro-1H-indole-5-carbonitrile (CAS: 15861-23-1) is a heterocyclic organic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its indole core and nitrile functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2,3-dihydro-1H-indole-5-carbonitrile as a precursor in the synthesis of kinase inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against several tyrosine kinases, including those implicated in cancer progression. The study highlighted the compound's ability to modulate key signaling pathways, making it a promising candidate for targeted cancer therapies. Molecular docking simulations further revealed strong binding affinities with specific kinase domains, supporting its potential as a lead compound.

In the field of neurodegenerative diseases, a recent preprint article (BioRxiv, 2024) reported the neuroprotective effects of 2,3-dihydro-1H-indole-5-carbonitrile derivatives. The study found that certain structural modifications of the core scaffold enhanced its ability to cross the blood-brain barrier and exhibit antioxidant properties. These findings suggest potential applications in Alzheimer's and Parkinson's disease treatment, although further in vivo studies are needed to validate these effects.

The compound's antimicrobial potential has also been explored in recent research. A 2024 publication in Antimicrobial Agents and Chemotherapy described the synthesis of novel 2,3-dihydro-1H-indole-5-carbonitrile analogs with broad-spectrum activity against drug-resistant bacterial strains. The study identified specific structural features that correlated with enhanced antimicrobial efficacy while maintaining low cytotoxicity to mammalian cells. This research opens new avenues for developing next-generation antibiotics to combat antimicrobial resistance.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable routes for producing 2,3-dihydro-1H-indole-5-carbonitrile. A 2023 Green Chemistry publication reported a novel catalytic system that significantly improved the yield and reduced the environmental impact of the synthesis process. These methodological improvements are crucial for scaling up production while adhering to green chemistry principles.

Looking forward, the versatility of 2,3-dihydro-1H-indole-5-carbonitrile continues to inspire innovative research across multiple therapeutic areas. Its unique chemical properties make it an attractive scaffold for structure-activity relationship studies and drug optimization. However, challenges remain in terms of improving bioavailability and target specificity of its derivatives. Future research directions may include computational drug design approaches to predict optimal modifications and comprehensive preclinical evaluations to assess therapeutic potential.

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